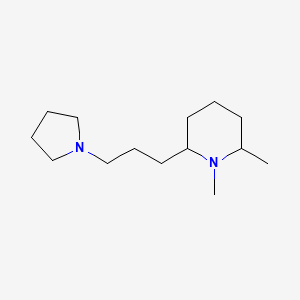
1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine is a complex organic compound that features a piperidine ring substituted with dimethyl and pyrrolidinylpropyl groups
Preparation Methods
The synthesis of 1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its efficacy in treating various medical conditions, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine involves its interaction with specific molecular targets in the body. These targets may include receptors or enzymes that play a role in neurological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often exhibit similar chemical reactivity and can be used in similar applications.
Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
1,2-dimethyl-6-(3-pyrrolidin-1-ylpropyl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-13-7-5-8-14(15(13)2)9-6-12-16-10-3-4-11-16/h13-14H,3-12H2,1-2H3 |
InChI Key |
FROQMCRULBNGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C)CCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)
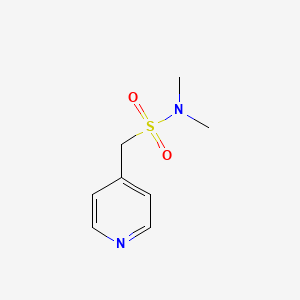
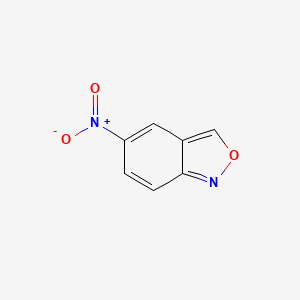

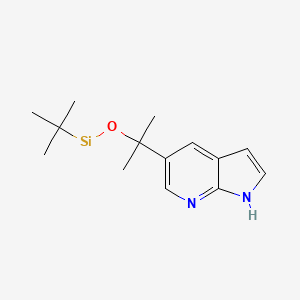



![6H-[1,3]oxazolo[3,4-a]pyrimidine](/img/structure/B13955017.png)
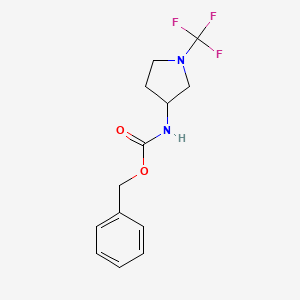
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)

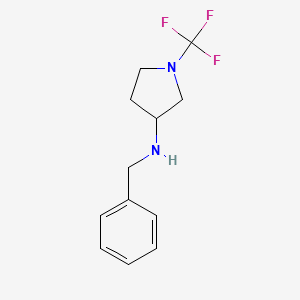
![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
